molecular formula C22H19NO5S B375542 Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate CAS No. 301234-32-2

Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate

Cat. No.: B375542
CAS No.: 301234-32-2
M. Wt: 409.5g/mol
InChI Key: MFEPFMLUIWOXEG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a complex organic compound with the molecular formula C22H19NO5S This compound is characterized by the presence of a benzofuran ring system, which is fused with a naphthalene sulfonamide group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalene Sulfonamide Group:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate
  • 3-Benzofurancarboxylic acid, 2-methyl-5-[(2-naphthalenylsulfonyl)amino]-, ethyl ester

Uniqueness

Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5S/c1-3-27-22(24)21-14(2)28-20-11-9-17(13-19(20)21)23-29(25,26)18-10-8-15-6-4-5-7-16(15)12-18/h4-13,23H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEPFMLUIWOXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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